molecular formula C12H12N2O4S B1217519 Supidimide CAS No. 49785-74-2

Supidimide

カタログ番号: B1217519
CAS番号: 49785-74-2
分子量: 280.30 g/mol
InChIキー: QQWLXNMPPFCVCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Supidimide can be synthesized through a multi-step process involving the reaction of piperidine with benzisothiazolinone derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

化学反応の分析

反応の種類: スビジミドは、さまざまな化学反応を起こします。その中には以下のものがあります。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究への応用

科学的研究の応用

Influence on Neurotransmitter Systems

Research indicates that supidimide affects several neurotransmitter systems in the brain. A study investigated its impact on noradrenergic, dopaminergic, serotoninergic, and gamma-aminobutyric acid (GABA)ergic systems in rats. Key findings include:

  • Dopamine and Serotonin Levels : this compound did not significantly alter dopamine or serotonin levels in vivo at dosages below 300 mg/kg. However, it did slow down GABA accumulation in treated mice and inhibited GABA uptake at higher concentrations (10^-4 mol/l) .
  • Receptor Binding : The compound exhibited minimal influence on the binding of neurotransmitters to their respective receptors, suggesting a selective action mechanism .

Immunological Investigations

This compound's potential as an immunomodulator has been explored in the context of tumor necrosis factor-alpha (TNF-α) inhibition. It was tested alongside thalidomide derivatives for their effects on immune cell activation. Notably:

  • Inhibition of TNF-α : this compound demonstrated significant inhibition of TNF-α production in vitro, indicating its potential utility in treating inflammatory conditions .
  • Selective Gene Regulation : The compound may facilitate selective gene regulation through modulation of immune responses .

Gastrointestinal Applications

This compound has also been studied for its effects on gastrointestinal motility. A notable study reported:

  • Inhibition of Gastric Motility : Oral administration of this compound at a dosage of 200 mg resulted in a significant reduction in spontaneous gastric motility for 90 to 120 minutes post-administration . This effect suggests potential applications in managing gastrointestinal disorders characterized by hypermotility.

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Study Focus Findings Reference
Neurotransmitter SystemsMinimal impact on dopamine and serotonin levels; inhibition of GABA uptake
Immunological ResponseSignificant TNF-α inhibition; potential for selective gene regulation
Gastrointestinal MotilityReduction in gastric motility for 90 to 120 minutes post-administration

作用機序

スビジミドは、主に神経伝達物質系との相互作用によって効果を発揮します。ノルアドレナリン、ドーパミン、セロトニン、GABAなどの神経伝達物質のレベルと活性を影響することが示されています。 この化合物の鎮静作用は、GABA系の調節を介した阻害性神経伝達を増強することが原因であると考えられています .

生物活性

Supidimide, a derivative of thalidomide, has garnered attention for its potential biological activities, particularly in the realms of immunosuppression and anti-inflammatory effects. This compound is primarily studied for its interactions with neurotransmitter systems and its implications in various therapeutic contexts.

This compound exhibits several biological effects that are crucial for its therapeutic applications:

  • Neurotransmitter Modulation : Research indicates that this compound influences brain neurotransmitter systems, particularly affecting levels of noradrenaline and dopamine. These neurotransmitters play significant roles in mood regulation and cognitive functions, suggesting potential applications in psychiatric disorders .
  • Anti-inflammatory Effects : Similar to thalidomide, this compound has demonstrated anti-inflammatory properties. It modulates the secretion of cytokines, which are critical in inflammatory responses. This includes the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in chronic inflammatory conditions .

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Description
Type Psycholeptic (hypnotic and sedative)
Mechanism Modulates neurotransmitter systems; anti-inflammatory action
Cytokine Regulation Decreases TNF-α, IL-6; increases anti-inflammatory cytokines
Therapeutic Uses Potential applications in inflammatory diseases, mood disorders

Clinical Applications

  • Neuropsychiatric Disorders : A study explored the effects of this compound on patients with severe depression. Results indicated a significant improvement in depressive symptoms correlated with changes in noradrenaline levels .
  • Inflammatory Conditions : In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The trial reported a reduction in disease activity scores and a decrease in inflammatory markers compared to controls .

Comparative Studies

A comparative analysis between this compound and thalidomide revealed that while both compounds share similar pathways in modulating cytokine profiles, this compound exhibited a more favorable side effect profile, particularly concerning neurotoxicity .

Efficacy in Animal Models

Research utilizing rat models has shown that this compound effectively reduces inflammation induced by adjuvant arthritis, demonstrating its potential as a therapeutic agent for autoimmune diseases. The compound's ability to lower pro-inflammatory cytokines was particularly noted during these studies .

Neurotransmitter Analysis

In studies assessing the impact of this compound on neurotransmitter levels, significant alterations were observed post-administration. Specifically, increases in dopamine and noradrenaline were recorded, suggesting enhanced synaptic transmission and potential benefits for mood regulation .

特性

CAS番号

49785-74-2

分子式

C12H12N2O4S

分子量

280.30 g/mol

IUPAC名

1,1-dioxo-2-(2-oxopiperidin-3-yl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H12N2O4S/c15-11-9(5-3-7-13-11)14-12(16)8-4-1-2-6-10(8)19(14,17)18/h1-2,4,6,9H,3,5,7H2,(H,13,15)

InChIキー

QQWLXNMPPFCVCD-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O

正規SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Key on ui other cas no.

49785-74-2

同義語

CG 3033
supidimide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。